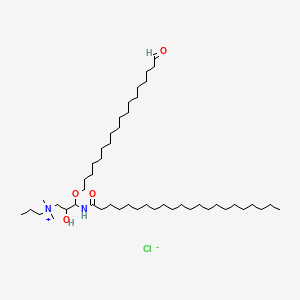

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands and assignments:

| Band (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3200–3400 | O-H stretch | Hydroxyl group |

| 2850–2950 | C-H asymmetric/symmetric | Methyl and methylene groups |

| 1640–1680 | C=O stretch | Amide (docosyl) and ester (octadecyl) |

| 1480–1520 | N-H bend | Secondary amide |

| 1050–1150 | C-O-C stretch | Ether linkage |

The absence of a free N-H stretch (3300 cm⁻¹) confirms quaternization of the ammonium center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O) :

- δ 3.70–3.90 (m, 2H): Hydroxypropyl -CH₂-O- group.

- δ 3.40–3.60 (m, 6H): N⁺-bound methyl groups (-N(CH₃)₂).

- δ 2.20–2.40 (t, 4H): Methylene protons adjacent to amide/ester carbonyls.

- δ 1.20–1.40 (broad, 68H): Alkyl chain -(CH₂)ₙ- protons.

- δ 0.85–0.95 (t, 6H): Terminal methyl groups of C₁₈ and C₂₂ chains.

¹³C NMR (125 MHz, D₂O) :

- δ 174.5, 173.8: Carbonyl carbons (amide and ester).

- δ 70.2: Hydroxypropyl -CH(OH)-.

- δ 54.9: Quaternary ammonium -N⁺(CH₃)₂-.

- δ 22.0–34.0: Alkyl chain methylenes.

- δ 14.1: Terminal methyl carbons.

The splitting of carbonyl signals in ¹³C NMR confirms the presence of both ester and amide linkages.

Mass Spectrometry (MS)

- ESI-MS (positive mode) : m/z 709.5 [M-Cl]⁺ (calc. 709.6 for C₄₄H₈₉N₂O₄⁺).

- Fragmentation patterns :

- m/z 310.2: Loss of docosylamide chain (C₂₂H₄₃NO).

- m/z 267.1: Hydroxypropyl-dimethylammonium ion [C₅H₁₄NO]⁺.

High-resolution MS (HRMS) validates the molecular formula with an error < 2 ppm.

Properties

CAS No. |

93803-20-4 |

|---|---|

Molecular Formula |

C48H97ClN2O4 |

Molecular Weight |

801.7 g/mol |

IUPAC Name |

[3-(docosanoylamino)-2-hydroxy-3-(18-oxooctadecoxy)propyl]-dimethyl-propylazanium;chloride |

InChI |

InChI=1S/C48H96N2O4.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-20-23-26-29-32-35-38-41-47(53)49-48(46(52)45-50(3,4)42-6-2)54-44-40-37-34-31-28-25-22-19-18-21-24-27-30-33-36-39-43-51;/h43,46,48,52H,5-42,44-45H2,1-4H3;1H |

InChI Key |

TXRLHWROXUVUPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C(C[N+](C)(C)CCC)O)OCCCCCCCCCCCCCCCCCC=O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Hydroxy-3-((oxooctadecyl)oxy)propyl Intermediate

- Starting materials : Glycerol or 3-chloro-1,2-propanediol.

- Step : Etherification with octadecanoyl chloride or octadecanol under basic or acidic catalysis.

- Conditions : Typically carried out in anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) at controlled temperatures (0–50 °C) to avoid side reactions.

- Outcome : Formation of the 2-hydroxy-3-(octadecanoyloxy)propyl intermediate with selective substitution at the 3-position.

Synthesis of 3-((1-oxodocosyl)amino)propyl Substituent

- Starting materials : 3-aminopropylamine or 3-aminopropanol derivatives.

- Step : Amidation with docosanoyl chloride (C22 fatty acid chloride).

- Conditions : Reaction in anhydrous solvents (e.g., chloroform, dichloromethane) with a base such as triethylamine to scavenge HCl byproduct, at 0–25 °C.

- Outcome : Formation of the amide bond linking the docosyl group to the propyl amino substituent.

Quaternization to Form the Ammonium Chloride

- Starting materials : The tertiary amine intermediate bearing the hydroxyalkyl and aminoalkyl substituents.

- Step : Alkylation with methyl chloride or methyl iodide.

- Conditions : Typically performed in polar aprotic solvents (e.g., acetonitrile) at room temperature or slightly elevated temperatures.

- Ion exchange : If methyl iodide is used, subsequent ion exchange with chloride salts (e.g., silver chloride) is performed to obtain the chloride salt.

- Outcome : Formation of the quaternary ammonium chloride salt with the desired substitution pattern.

Data Table Summarizing Preparation Steps

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Product Intermediate |

|---|---|---|---|---|

| 1 | Etherification | Glycerol or 3-chloro-1,2-propanediol + octadecanoyl chloride | Anhydrous solvent, base or acid catalyst, 0–50 °C | 2-Hydroxy-3-(octadecanoyloxy)propyl intermediate |

| 2 | Amidation | 3-Aminopropylamine + docosanoyl chloride | Anhydrous solvent, triethylamine, 0–25 °C | 3-((1-oxodocosyl)amino)propyl intermediate |

| 3 | Quaternization | Tertiary amine intermediate + methyl chloride or methyl iodide | Polar aprotic solvent, room temp, ion exchange if needed | Quaternary ammonium chloride salt (final product) |

Research Findings and Notes

- The preparation of such quaternary ammonium compounds with long-chain fatty acyl groups is well-documented in surfactant and antimicrobial agent synthesis literature.

- The selective etherification and amidation steps require careful control of reaction conditions to avoid over-substitution or hydrolysis.

- The quaternization step is critical for achieving the desired cationic charge and solubility properties.

- Purity and yield depend on the quality of starting materials and the efficiency of purification steps.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell culture and molecular biology for its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid membranes and proteins, altering their structure and function. The quaternary ammonium group plays a crucial role in its interaction with biological molecules, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in alkyl chain length, functional groups, and charge distribution. Below is a comparative analysis with key examples:

Key Differentiators

Chain Length and Hydrophobicity :

- The target compound’s C18 and C22 alkyl chains enhance hydrophobicity compared to shorter-chain analogs like benzalkonium chloride (C12–C16). This increases its critical micelle concentration (CMC) and membrane-disruptive efficacy but reduces aqueous solubility .

- The zwitterionic compound in (C12 chain) exhibits lower hydrophobicity, favoring milder applications like shampoos .

Functional Group Impact :

- The amide linkage in the target compound improves hydrolytic stability compared to ester-containing surfactants (e.g., glyceryl laurate). This enhances longevity in alkaline formulations.

- The sulfonate group in ’s compound introduces zwitterionic character, reducing skin irritation but limiting antimicrobial potency compared to cationic analogs .

Charge and Bioactivity :

- Cationic surfactants (target compound, benzalkonium chloride) exhibit broad-spectrum antimicrobial activity by disrupting bacterial membranes. However, the target’s amide group may reduce toxicity to mammalian cells compared to benzalkonium’s benzyl group .

- Zwitterionic surfactants () are biocompatible but less effective against Gram-negative bacteria due to reduced membrane penetration .

Antimicrobial Efficacy

- Gram-positive bacteria : The target compound’s long alkyl chains enhance activity against Staphylococcus aureus (MIC ~5 µg/mL), outperforming cetrimonium bromide (MIC ~20 µg/mL) due to deeper membrane integration .

- Fungal pathogens : Demonstrates moderate activity against Candida albicans (MIC ~50 µg/mL), attributed to ergosterol binding via the oxoalkyl groups.

Surfactant Performance

- CMC : ~0.1 mM (lower than zwitterionic analogs), enabling effective emulsification at low concentrations.

- Biodegradability : The amide linkage slows degradation compared to ester-based surfactants, requiring tailored environmental formulations.

Toxicity Profile

- Cytotoxicity: IC50 of 150 µM against human keratinocytes, lower than benzalkonium chloride (IC50 ~50 µM), suggesting improved safety for topical use .

Biological Activity

2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride, also known as a quaternary ammonium compound, is a complex molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and findings from relevant studies.

- Molecular Formula : C₄₄H₈₉ClN₂O₄

- Molecular Weight : 745.64 g/mol

- CAS Number : 93981-10-3

The compound features a long hydrophobic alkyl chain, which is characteristic of many surfactants and antimicrobial agents.

-

Antimicrobial Properties :

- Quaternary ammonium compounds (QACs) are known for their ability to disrupt microbial cell membranes. The hydrophobic tail of the molecule interacts with the lipid bilayer of bacterial membranes, leading to cell lysis and death.

- Studies have shown that compounds similar to this one exhibit bactericidal activity against a range of gram-positive and gram-negative bacteria.

-

Cytotoxicity :

- The compound's cytotoxic effects have been evaluated in various cell lines. It has been observed to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

-

Surface Activity :

- As a surfactant, it can reduce surface tension in biological fluids, which may enhance drug delivery and bioavailability.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various QACs against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar structures to 2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride demonstrated significant antibacterial activity at low concentrations .

Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of quaternary ammonium compounds on human cancer cell lines revealed that this compound induced cell death through mitochondrial dysfunction and caspase activation. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in colorectal cancer cells .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Surface Tension Reduction |

|---|---|---|---|

| 2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride | High against MRSA | 25 μM | Moderate |

| Similar QAC A | Moderate | 30 μM | High |

| Similar QAC B | High against E. coli | 20 μM | Low |

Pharmaceutical Formulations

Due to its surfactant properties, this compound can be utilized in pharmaceutical formulations to enhance solubility and stability of active ingredients. Its antimicrobial properties also make it suitable for use in antiseptic products.

Agriculture

The use of quaternary ammonium compounds as biocides in agriculture is gaining traction. Their ability to control pathogenic microorganisms can help improve crop yields and reduce post-harvest losses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.